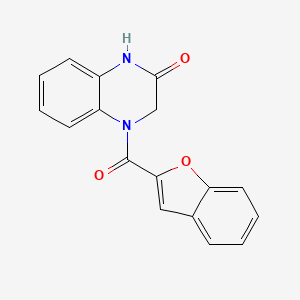

4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Description

Properties

IUPAC Name |

4-(1-benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16-10-19(13-7-3-2-6-12(13)18-16)17(21)15-9-11-5-1-4-8-14(11)22-15/h1-9H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZIQMPGYNVDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of benzofuran-2-carboxylic acid with appropriate quinoxalinone derivatives. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods prioritize yield optimization, purity enhancement, and cost-effectiveness. The use of automated reactors and continuous flow systems can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound engages in reactions characteristic of tetrahydroquinoxaline derivatives and carbonyl-containing systems:

Oxidation/Reduction

-

Oxidation : The tetrahydroquinoxaline core may undergo oxidation to form quinoxaline derivatives. For example, analogous compounds with carbonyl groups can be oxidized to introduce additional functional groups or modify existing ones .

-

Reduction : Carbonyl groups (e.g., the benzofuran-2-carbonyl moiety) can be reduced to alcohols or secondary amines, depending on reagents like LiAlH₄ or catalytic hydrogenation.

Nucleophilic Substitution

-

The benzofuran-2-carbonyl group may participate in nucleophilic aromatic substitution, particularly if activated by electron-withdrawing substituents. For instance, fluorobenzoyl groups in similar compounds undergo such reactions under basic conditions.

Amide Coupling

-

The tetrahydroquinoxalin-2-one moiety can serve as a precursor for amide coupling reactions. Acetamide derivatives, such as those in structurally related compounds, often use coupling reagents like EDCl/HOBt for attachment of phenyl groups.

Hydrogen Bonding and π-Interactions

-

The carbonyl oxygen in the benzofuran-2-carbonyl group can form hydrogen bonds with residues in biological targets (e.g., enzymes), as observed in molecular docking studies of similar compounds .

-

The aromatic rings in the quinoxaline core and benzofuran moiety may engage in π-stacking interactions, stabilizing molecular complexes .

Stability and Reactivity

-

The tetrahydroquinoxaline scaffold is generally stable but may undergo ring-opening under harsh acidic or basic conditions.

-

The benzofuran group is reactive toward electrophilic substitution at positions adjacent to the oxygen atom.

Research Findings

-

Biological Interactions : Similar tetrahydroquinoxaline derivatives exhibit binding to enzyme active sites via hydrogen bonding and π-interactions, as seen in orexin receptor modulators .

-

Synthetic Flexibility : The benzofuran-2-carbonyl group allows for further functionalization, such as substitution or coupling reactions, enhancing its utility in drug design.

-

Analytical Methods : Purification and characterization typically involve chromatography and NMR spectroscopy to confirm structural integrity.

Limitations and Considerations

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is its potential as an anticancer agent. Research indicates that benzofuran derivatives exhibit notable cytotoxic effects against various cancer cell lines.

Case Studies

- In Vitro Studies : A study evaluating the cytotoxicity of related benzofuran compounds demonstrated significant inhibition of cancer cell proliferation in lung adenocarcinoma models (A549 cells) with IC50 values indicating potent activity .

- In Vivo Models : Further investigations using murine models showed that these compounds could significantly reduce tumor size without adversely affecting body weight or organ function, highlighting their selective action against cancer cells .

Antimicrobial Properties

Beyond anticancer activity, this compound has demonstrated antimicrobial properties. Benzofuran derivatives have been reported to exhibit activity against various pathogens including bacteria and fungi.

Neuroprotective Effects

Recent research has also begun to explore the neuroprotective potential of this compound. The compound has been implicated in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies

- Oxidative Stress Models : In vitro studies have shown that benzofuran derivatives can mitigate oxidative damage in neuronal cell lines by enhancing antioxidant enzyme activity .

- Neurodegenerative Disease Models : Animal studies indicate potential benefits in models of neurodegeneration, suggesting that these compounds may help preserve cognitive function and neuronal integrity .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways that are crucial for cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substituent at the 4-position significantly influences molecular properties. Key analogs and their characteristics are summarized below:

Table 1: Comparative Analysis of Tetrahydroquinoxalin-2-one Derivatives

Notes:

- The benzofuran-substituted target compound is expected to exhibit higher collision cross-section (CCS) values compared to the piperidin-4-yl derivative due to its bulkier aromatic substituent. However, direct CCS data are unavailable .

- The 4-(2-methylfuran-3-carbonyl) analog (MW 256.08) has a lower molecular weight than the target compound, highlighting the impact of benzofuran’s extended aromatic system .

Structural Stability and Crystallography

- X-ray diffraction data for 3-carboxymethyl-4-tosyl derivatives (e.g., 1e, 1f) confirm the planar geometry of the tetrahydroquinoxaline core and the steric influence of tosyl groups . The benzofuran substituent in the target compound likely imposes greater torsional strain due to its rigid bicyclic structure, though crystallographic data are lacking.

Pharmacological and Industrial Relevance

- The hydrophobic (4-methylphenyl)methyl group in may improve blood-brain barrier penetration.

- The 2-methylfuran-3-carbonyl analog could serve as a lead for optimizing solubility, as furans are less lipophilic than benzofurans.

Biological Activity

4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with appropriate carbonyl compounds under controlled conditions. The following general synthetic pathway can be outlined:

- Formation of Benzofuran Derivative : The initial step involves synthesizing a benzofuran derivative through cyclization reactions.

- Condensation Reaction : The benzofuran derivative is then reacted with a suitable amine to form the tetrahydroquinoxaline structure.

- Carbonylation : Finally, carbonylation introduces the 1-benzofuran-2-carbonyl moiety to yield the target compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant antibacterial and antifungal activities against various strains.

| Compound | Activity Type | Target Organisms | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 18 |

| Compound B | Antifungal | C. albicans | 20 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MDA-MB-436 (Breast Cancer) | 5.0 | 10.0 |

| HeLa (Cervical Cancer) | 7.5 | 12.0 |

Case Study : A study conducted on MDA-MB-436 cells revealed that treatment with this compound resulted in significant apoptosis induction as measured by flow cytometry assays.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- PARP-1 Inhibition : Research indicates that derivatives may act as inhibitors of PARP-1, an enzyme involved in DNA repair mechanisms. The inhibition leads to increased DNA damage in cancer cells.

- Cell Cycle Arrest : Treatment with the compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Question: What synthetic routes are recommended for preparing 4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves multi-step synthesis starting with nitroso intermediates. For example, in heterocyclic fused systems, nitroso-dihydroquinoxalinone intermediates (e.g., 4-nitroso-3,4-dihydroquinoxalin-2(1H)-one) are synthesized via nitrosation reactions under acidic conditions, followed by coupling with benzofuran carbonyl derivatives . Optimization includes controlling temperature (0–5°C for nitrosation) and using catalysts like acetic acid. Post-synthetic purification via column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity products.

Basic Question: How should researchers characterize the structural purity of this compound, and what analytical techniques are essential?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular structure, as demonstrated in related tetrahydroquinoxalinone derivatives (e.g., 7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one dihydrate) . Complementary techniques include:

- NMR : ¹H/¹³C NMR to verify substituent positions and carbonyl resonance.

- HPLC-MS : To assess purity (>95%) and detect byproducts.

- FT-IR : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and benzofuran ring vibrations.

Advanced Question: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent polarity, stoichiometry). A systematic approach includes:

- Design of Experiments (DoE) : Varying parameters like temperature, catalyst loading, and reaction time to identify optimal conditions .

- Byproduct Analysis : Use LC-MS to track intermediates (e.g., unreacted nitroso precursors) and adjust purification protocols.

- Cross-Validation : Compare methodologies from peer-reviewed syntheses (e.g., patents vs. academic protocols) to isolate critical variables .

Advanced Question: What strategies are recommended for studying the compound’s structure-activity relationships (SAR) in biological systems?

Methodological Answer:

To establish SAR:

- Analog Synthesis : Modify the benzofuran carbonyl group (e.g., introduce electron-withdrawing substituents like trifluoromethoxy groups) to assess impact on bioactivity .

- In Silico Modeling : Use molecular docking to predict interactions with target proteins (e.g., kinases or GPCRs) and validate with in vitro assays.

- Crystallographic Data : Leverage SCXRD data (as in ) to correlate conformational flexibility with activity.

Advanced Question: How can researchers address challenges in crystallizing this compound for structural analysis?

Methodological Answer:

Crystallization difficulties often stem from conformational flexibility. Solutions include:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) and slow evaporation techniques.

- Co-Crystallization : Introduce co-formers like succinic acid to stabilize the lattice.

- Low-Temperature Crystallization : Perform at 4°C to reduce thermal motion, as seen in related tetrahydroquinoxalinones .

Basic Question: What safety and handling protocols are critical when working with intermediates like 4-nitroso derivatives?

Methodological Answer:

Nitroso intermediates are potentially mutagenic. Key protocols:

- Controlled Environment : Use fume hoods and PPE (gloves, lab coats).

- Stabilization : Store intermediates at -20°C in amber vials to prevent degradation.

- Waste Disposal : Follow PRTR regulations for nitroso compounds (e.g., neutralization with NaHSO₃ before disposal) .

Advanced Question: How can researchers validate the compound’s stability under physiological conditions for in vitro studies?

Methodological Answer:

- pH Stability Assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC.

- Metabolite Profiling : Use liver microsome assays to identify oxidation products (e.g., hydroxylation of the benzofuran ring).

- Thermal Gravimetric Analysis (TGA) : Determine decomposition thresholds (>150°C for most organics) to guide storage conditions .

Basic Question: What computational tools are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP Prediction : Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for bioavailability.

- pKa Calculation : Tools like MarvinSketch predict ionization states affecting solubility.

- Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous environments using GROMACS or AMBER .

Advanced Question: How should researchers design experiments to identify potential off-target interactions?

Methodological Answer:

- High-Throughput Screening (HTS) : Test against panels of kinases, GPCRs, or ion channels.

- Proteome Profiling : Use affinity chromatography with immobilized compound to pull down binding partners.

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Advanced Question: What methodologies are recommended for analyzing enantiomeric purity if chiral centers are present?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data.

- X-ray Crystallography : Resolve chiral centers via anomalous scattering (e.g., using Cu-Kα radiation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.